Cas no 2229029-71-2 (5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid)
5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid
- EN300-1943913
- 5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid
- 2229029-71-2
-
- Inchi: 1S/C10H5F3N2O3/c11-10(12,13)7-1-2-14-3-5(7)8-6(9(16)17)4-15-18-8/h1-4H,(H,16,17)
- InChI Key: AVYKUPXDFVUANS-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=CC=1C1=C(C(=O)O)C=NO1)(F)F
Computed Properties
- Exact Mass: 258.02522651g/mol
- Monoisotopic Mass: 258.02522651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 76.2Ų
5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943913-0.05g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-0.1g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-0.25g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-0.5g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-1.0g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1943913-2.5g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-5.0g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1943913-10.0g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1943913-1g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1943913-5g |
5-[4-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
2229029-71-2 | 5g |
$3520.0 | 2023-09-17 |
5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Introduction to 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid (CAS No. 2229029-71-2)
5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid, identified by the CAS number 2229029-71-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a pyridine ring fused with an oxazole moiety, both of which are well-documented for their diverse biological activities. The presence of a trifluoromethyl group at the 4-position of the pyridine ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery.
The trifluoromethyl substituent is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In many cases, the introduction of a trifluoromethyl group enhances metabolic stability, improves binding affinity to biological targets, and can influence the overall solubility and bioavailability of a compound. These attributes have made trifluoromethyl-containing compounds increasingly popular in the development of novel therapeutics over recent decades.
The core structure of 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid consists of a pyridine ring connected to an oxazole ring through a methylene bridge at the 3-position. The oxazole ring itself is a five-membered heterocycle containing two nitrogen atoms, which is known for its broad spectrum of biological activities. Oxazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antiviral properties, among others. The combination of these two heterocyclic systems in 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid suggests potential for multifunctional activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. The trifluoromethyl group in this molecule likely contributes to favorable interactions with proteins by enhancing hydrophobic interactions or by participating in dipole-dipole interactions. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the molecule, potentially affecting its reactivity and stability.
In vitro studies have begun to explore the potential biological activities of 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to inflammatory pathways. For instance, oxazole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation. The presence of the trifluoromethyl group could further enhance such interactions by improving binding affinity or altering enzyme conformation.
The carboxylic acid functionality at the 4-position of the oxazole ring provides an additional site for potential bioconjugation or further derivatization. This moiety can be used to link the compound to other molecules via amide or ester bonds, enabling the development of prodrugs or conjugates with enhanced targeting properties. Such modifications are increasingly employed in modern drug design to improve delivery efficiency and specificity.
From a synthetic chemistry perspective, 5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid represents an interesting challenge due to its complex heterocyclic framework. The synthesis likely involves multi-step reactions, including nucleophilic substitution reactions at the pyridine ring followed by cyclization steps to form the oxazole core. Advances in transition metal-catalyzed reactions have made it possible to construct such complex structures more efficiently than was previously feasible.
The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds like 5-4-(trifluoromethyl)pyridin-3-ylyl1,2 oxazole - 4 - carboxylic acid due to their vast potential for therapeutic applications. The combination of structural features such as the pyridine and oxazole moieties along with functional groups like the carboxylic acid and trifluoromethyl substituent makes this class of compounds particularly attractive for drug discovery efforts.
Future research directions may focus on optimizing synthetic routes to improve yield and scalability while maintaining high purity standards necessary for pharmaceutical applications. Additionally, more extensive pharmacological studies will be required to fully elucidate the biological profile and potential therapeutic applications of this compound. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these promising chemical structures into effective treatments for various diseases.
2229029-71-2 (5-4-(trifluoromethyl)pyridin-3-yl-1,2-oxazole-4-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)